1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
Description
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring and a methyl substituent at the 2-position of the benzimidazole core. The sulfonyl group enhances stability and may facilitate interactions with biological targets, such as enzymes or receptors, while the chloro and methoxy substituents modulate lipophilicity and solubility .
Synthetic routes for analogous compounds often involve sulfonylation of benzimidazole precursors. For example, describes a catalytic method using [Cp*Ir(NTf₂)]₂ to construct 1-(sulfonyl)-2-aryl-1H-benzo[d]imidazoles via cyclometalation and migratory insertion, which could apply to the target compound .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-17-12-5-3-4-6-13(12)18(10)22(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQGJMNVGSIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
The 2-methyl-1H-benzo[d]imidazole scaffold is typically constructed via cyclization reactions. A method adapted from WO2015005615A1 employs a Stobbe condensation between methyl-substituted diketones and diamines. For example:
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Step 1 : Reaction of 4-methyl-1,2-diaminobenzene with methylglyoxal in methanol under reflux yields 2-methyl-1H-benzo[d]imidazole.
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Step 2 : Cyclization is catalyzed by potassium tert-butoxide at 50–55°C, achieving >85% yield .
Alternative routes involve acid-catalyzed cyclization of o-phenylenediamine derivatives with acetic acid, though this risks over-alkylation .
Preparation of 5-Chloro-2-methoxyphenylsulfonyl Chloride
The sulfonylating agent, 5-chloro-2-methoxyphenylsulfonyl chloride , is synthesized via chlorosulfonation:
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Chlorosulfonation : Treatment of 5-chloro-2-methoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C generates the sulfonic acid intermediate .
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Thionyl Chloride Quench : Reaction with SOCl₂ at reflux converts the sulfonic acid to the sulfonyl chloride. This step achieves ~90% purity, requiring distillation for further refinement .
Sulfonylation of 2-Methyl-1H-benzo[d]imidazole
Coupling the benzimidazole core with the sulfonyl chloride is critical. A phase-transfer catalysis (PTC) method from US6245913B1 offers high efficiency:
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Reaction Conditions :
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Base: Aqueous NaOH (10–15%)
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Catalyst: Triethyl benzylammonium chloride (5 mol%)
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Solvent: Dichloromethane (DCM)/water biphasic system
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Temperature: 40–60°C, 6 h
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The product, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole , is extracted into DCM, washed with Na₂CO₃, and crystallized from ethyl acetate . Yield: 83–91% .
Purification and Characterization
Purification :
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Recrystallization : The crude product is dissolved in hot dichloromethane and precipitated with petroleum ether, yielding a cream-colored solid .
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Hydrochloride Salt Formation : Treatment with HCl gas in DCM followed by neutralization with NaOH enhances purity (>98%) .
Analytical Data :
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FTIR : Key peaks at 1351 cm⁻¹ (S=O asymmetric stretch) and 1659 cm⁻¹ (C=N stretch) .
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¹H NMR (CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.45 (m, 4H, benzimidazole-H), 3.94 (s, 3H, OCH₃), 2.71 (s, 3H, CH₃) .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Source |
|---|---|---|---|---|
| PTC Coupling | Mild conditions, scalable | Requires rigorous drying | 91% | |
| Direct Sulfonylation | No catalyst needed | High SOCl₂ stoichiometry | 83% |
Industrial Considerations
Large-scale production favors the PTC method due to lower catalyst costs and reduced solvent waste . However, chlorosulfonation requires corrosion-resistant reactors, increasing capital costs . Regulatory compliance for handling SOCl₂ and chlorosulfonic acid necessitates specialized infrastructure .
Chemical Reactions Analysis
Types of Reactions
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
- Target Compound :
- Core: 1H-benzo[d]imidazole
- Substituents: 2-methyl, 1-((5-chloro-2-methoxyphenyl)sulfonyl)
- Functional Groups: Sulfonyl (electron-withdrawing), methoxy (electron-donating), chloro (electron-withdrawing)
Analog Compounds:
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (): Substituents: 2-methylthio (thioether), 1-methyl Key Difference: Sulfonyl vs. thioether group.
2-((3,4-Dichlorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole () :
- Substituents: Dichlorobenzylthio, phenylsulfonyl
- Comparison: Both compounds feature sulfonyl groups, but the target’s methoxyphenyl may improve solubility over dichlorophenyl .
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (): Substituents: Chloro, phenoxyethylsulfanyl Key Difference: Sulfonyl vs. sulfanyl; the phenoxyethyl chain in this analog introduces steric bulk absent in the target compound .
Electronic Effects:
- Methoxy groups increase electron density on the phenyl ring, balancing solubility and binding interactions .
Physicochemical Properties
Biological Activity
1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural characteristics of this compound, including the benzimidazole core and sulfonyl group, suggest various mechanisms of action that merit detailed investigation.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets, including enzymes and proteins involved in cellular signaling pathways. The sulfonyl group may facilitate interactions that inhibit enzyme activities, leading to disrupted cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound.
Table 1: Antimicrobial Efficacy of Related Compounds
These compounds demonstrated significant activity against various pathogens, indicating that modifications in the benzimidazole structure can enhance antibacterial properties.
Case Studies
A case study focusing on the antibacterial effects of benzimidazole derivatives showed that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
In vitro testing revealed that several derivatives had MIC values lower than those of conventional antibiotics, suggesting a potential for development as new antimicrobial agents. The study also employed molecular docking techniques to elucidate the binding interactions between these compounds and bacterial targets, such as FtsZ proteins and pyruvate kinases, which are crucial for bacterial cell division and metabolism .
Anticancer Activity
Beyond antimicrobial properties, benzimidazole derivatives have also been investigated for their anticancer effects. Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF-7 | 10.0 | |
| Compound C | A549 | 7.5 |
These findings suggest that the introduction of specific functional groups can significantly influence the potency of benzimidazole derivatives against various cancer types.
Q & A
Q. What are the optimal synthetic routes for 1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole?
Methodological Answer: The synthesis typically involves a multi-step approach:
Sulfonylation : React 2-methyl-1H-benzo[d]imidazole with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours. This step introduces the sulfonyl group .
Purification : Use column chromatography with a chloroform/ethyl acetate/hexane gradient (e.g., 2:3:3) to isolate the product. Yields range from 15–39%, depending on substituent steric effects .
Validation : Confirm the structure via / NMR, IR, and mass spectrometry. For example, the sulfonyl group’s NMR resonance appears as a singlet near δ 3.22–3.25 ppm for methylsulfonyl derivatives .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR : Key signals include the sulfonyl-attached aromatic protons (δ 7.0–8.1 ppm), methoxy group (δ 3.8–3.9 ppm), and methyl groups (δ 2.1–2.5 ppm). Splitting patterns help distinguish substituent positions .
- IR Spectroscopy : Look for sulfonyl S=O stretches at 1150–1350 cm and C-N stretches (imidazole ring) near 1600 cm .
- Mass Spectrometry (ESI+) : The molecular ion peak should match the exact mass (e.g., m/z 352–386 for analogs with chloro/methoxy substituents) .
Q. What are the key considerations for assessing purity during synthesis?
Methodological Answer:
- Elemental Analysis : Compare calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation indicates high purity) .
- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to detect impurities. Purity >95% is acceptable for biological assays .
- Melting Point : Sharp melting points (e.g., 162–193°C for analogs) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s bioactivity against therapeutic targets?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase, cytochrome P450) at concentrations of 1–100 μM. Use positive controls (e.g., celecoxib for COX-2) and measure IC values .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against target proteins (e.g., PDB: 2LL). Analyze binding poses for hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
- ADME Prediction : Use SwissADME to predict bioavailability, logP, and metabolic stability. Sulfonyl groups may reduce membrane permeability but enhance plasma protein binding .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Tautomerism : Benzoimidazole derivatives can exhibit tautomerism (e.g., 1H vs. 3H forms). Use -NMR or X-ray crystallography to confirm the dominant tautomer .
- Impurity Identification : If NMR signals deviate from expectations (e.g., extra peaks at δ 1.2 ppm), repeat purification via preparative HPLC or recrystallization from methanol/water .
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., rotation of the sulfonyl group) that broadens signals at lower temperatures .
Q. What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen for nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation propensity. Sulfonyl groups may stabilize the compound in polar solvents .
- Degradation Pathways : Use SPARTAN or Gaussian to model hydrolysis under acidic/basic conditions. The sulfonyl group is stable at pH 4–8 but may hydrolyze above pH 10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
